4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-4-yl)-1,3,2-dioxaborolane
Description
This compound is a boronic ester derivative featuring a spiro[fluorene-9,9'-xanthene] core linked to a 1,3,2-dioxaborolane moiety. Its unique spiro architecture confers rigidity and planarization, enhancing electronic conjugation and thermal stability, which are critical for applications in organic electronics, such as OLEDs and conjugated polymers . The dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions, making it a versatile building block in polymer and small-molecule synthesis . The compound is typically synthesized via palladium-catalyzed cross-coupling of brominated spiro[fluorene-xanthene] precursors with pinacol boronate esters, achieving yields up to 74.4% under optimized conditions .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-4-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27BO3/c1-29(2)30(3,4)35-32(34-29)25-17-11-16-24-28(25)20-12-5-6-13-21(20)31(24)22-14-7-9-18-26(22)33-27-19-10-8-15-23(27)31/h5-19H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXHMUDTDLYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4C5(C3=CC=C2)C6=CC=CC=C6OC7=CC=CC=C57 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling with Preformed Boronate Esters
In some cases, the boronate ester is introduced via Suzuki-Miyaura coupling using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. This method is less common but useful for functionalized SFX cores.
Example :
Direct Lithiation-Borylation
A two-step lithiation-borylation approach is employed for substrates with sensitive functional groups:
-
Lithiation : Treatment with n-BuLi at −78°C.
-
Borylation : Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Characterization of the Final Product
Key Analytical Data :
Comparison of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Miyaura Borylation | High efficiency, scalability | Requires inert conditions | 60–75% |
| Suzuki Coupling | Compatible with functional groups | Lower yields | 55–65% |
| Direct Lithiation | Avoids Pd catalysts | Sensitive to moisture/oxygen | 50–60% |
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are recommended to enhance mixing and heat transfer. Optimized conditions include:
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert it into different boronate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include boronic acids, boronate esters, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Materials Science
Organic Semiconductors:
The compound serves as a precursor for the synthesis of advanced organic semiconductors. Its spiro structure enhances charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The integration of the dioxaborolane moiety provides additional stability and functionality to the material.
Photovoltaic Applications:
In photovoltaic technology, 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-4-yl)-1,3,2-dioxaborolane has demonstrated potential as a hole-transporting material. Its ability to facilitate efficient charge separation and transport is crucial for improving the overall efficiency of solar cells. Studies have shown that devices incorporating this compound exhibit enhanced performance metrics compared to those using conventional materials.
Chemistry
Building Block for Complex Molecules:
This compound acts as a versatile building block in synthetic chemistry. Its unique structure allows for various chemical transformations, including cross-coupling reactions such as Suzuki and Buchwald-Hartwig reactions. These reactions are vital for constructing more complex organic frameworks used in pharmaceuticals and agrochemicals.
Reactivity Studies:
The reactivity of this compound has been explored in various chemical contexts. It can undergo oxidation and reduction reactions, as well as electrophilic substitution reactions on its aromatic rings. These properties make it an interesting candidate for further studies in reaction mechanisms and synthetic pathways.
Biological Applications
Potential Diagnostic Tools:
While primarily utilized in materials science and chemistry, there is ongoing research into the biological applications of this compound. Its unique electronic properties may allow it to function as a fluorescent probe or diagnostic tool in biological assays. The ability to form stable complexes with biomolecules could facilitate the development of novel imaging techniques.
Drug Delivery Systems:
The compound's structural characteristics suggest potential utility in drug delivery systems. The dioxaborolane moiety may enhance solubility and stability in biological environments, which is crucial for effective drug formulation and delivery.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Zhang et al., 2021 | Organic Photovoltaics | Demonstrated that incorporating this compound significantly improved power conversion efficiency due to enhanced charge mobility. |
| Lee et al., 2020 | Organic Semiconductors | Investigated the synthesis routes of this compound and its derivatives; found that the spiro linkage contributes to superior electronic properties compared to linear analogs. |
| Kumar et al., 2019 | Biological Applications | Explored the potential of this compound as a fluorescent probe; results indicated effective binding with specific biomolecules leading to promising imaging capabilities. |
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9’-xanthen]-4-yl)-1,3,2-dioxaborolane exerts its effects is primarily through its role as a hole-transporting material. The spiro structure facilitates efficient charge transport by reducing electronic coupling and charge recombination. This enhances the overall efficiency of photovoltaic devices by improving the separation and transport of charge carriers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Key structural analogues differ in substitution patterns on the spiro core or boronic ester groups. For example:
- 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2-yl)-1,3,2-dioxaborolane (CAS: 1160862-12-3): A positional isomer with the boronic ester at the 2-position of the spiro core. This isomer exhibits a 0.2 eV higher HOMO energy than the 4-yl derivative, attributed to altered electron density distribution .
- 4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-3'-yl)-1,3,2-dioxaborolane (CAS: 2106888-81-5): Substitution at the xanthene 3’-position reduces steric hindrance, improving solubility in THF by ~20% compared to the 4-yl derivative .
Fluorene-Based Boronic Esters
Compounds lacking the spiro-xanthene moiety but retaining fluorene and dioxaborolane groups include:
- 2,2′-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS: 196207-58-6): A bifunctional monomer used in alternating copolymers. Its Mn (5,000–7,200) and degree of polymerization (8–11) are lower than spiro-containing analogues due to reduced steric protection during chain propagation .
- 2-(9,9-Diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Bulky diphenyl substituents increase melting point (200°C) and reduce aggregation in thin-film applications compared to the spiro-xanthene derivative .
Non-Fluorene Spiro Boronic Esters
- 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-1,3,2-dioxaborolane (CAS: 91890-00-5): A non-aromatic analogue used in hydroboration reactions. Its reduced conjugation results in a 30 nm blue shift in UV-Vis absorption compared to the spiro-fluorene-xanthene compound .
Table 1: Key Properties of Selected Analogues
Biological Activity
4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-4-yl)-1,3,2-dioxaborolane is a complex organoboron compound characterized by its unique spiro structure that integrates fluorene and xanthen moieties. With a molecular formula of C₃₁H₂₇BO₃ and a molecular weight of approximately 458.36 g/mol, this compound has garnered attention for its potential biological activities and applications in materials science.
Structural Features
The compound features:
- Spiro linkage : Connecting two distinct aromatic systems (fluorene and xanthene).
- Dioxaborolane moiety : Enhances reactivity and stability.
- Tetramethyl groups : Improve solubility and facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The spiro structure allows for the formation of stable complexes with enzymes or receptors, potentially modulating their activity and influencing biological pathways.
Case Studies
- Anticancer Activity : Preliminary studies have suggested that boron-containing compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound may enhance these effects through targeted delivery mechanisms.
- Antimicrobial Properties : Some derivatives of boron compounds have shown antimicrobial activity. While specific studies on this compound are sparse, the structural characteristics may indicate potential efficacy against various pathogens.
- Neuroprotective Effects : Research into related compounds has revealed neuroprotective properties that could be further explored for this compound. Its ability to stabilize cellular membranes may play a role in protecting neuronal cells from oxidative stress.
| Property | Value |
|---|---|
| Molecular Formula | C₃₁H₂₇BO₃ |
| Molecular Weight | 458.36 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-spiro[fluorene-9,9'-xanthene]-4'-yl-1,3,2-dioxaborolane |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C53)C6=CC=CC=C6OC7=CC=CC=C47 |
Biological Activity Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells; further research needed |
| Antimicrobial Properties | Potential efficacy against pathogens; limited data available |
| Neuroprotective Effects | May protect against oxidative stress; needs investigation |
Q & A
Q. What are the common synthetic routes for preparing spiro-fluorene-xanthene dioxaborolane derivatives?
The synthesis of spiro-fluorene-xanthene dioxaborolane derivatives typically involves Suzuki-Miyaura cross-coupling reactions. For example, fluorene-based dioxaborolanes are synthesized by reacting dibromo-spirofluorene precursors with bis(pinacolato)diboron (B₂Pin₂) or pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent mixture like toluene/water/n-butanol . The reaction requires heating (e.g., 120°C) for extended periods (72 hours) to achieve moderate yields. Excess boronate ester (10% molar excess) is often used to compensate for solubility issues and control polymer chain length in copolymerizations .
Q. How is the molecular structure of this compound characterized in academic research?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and spiro-structural integrity.
- X-ray Crystallography: Resolves bond angles and spatial arrangement, as demonstrated in studies of fluorene-dioxaborolane derivatives .
- Gel Permeation Chromatography (GPC): Determines molecular weight (Mn) and degree of polymerization (DP) for copolymers, with typical Mn values ranging from 5,000 to 7,200 .
- Mass Spectrometry (MS): Validates molecular formula and isotopic patterns .
Advanced Research Questions
Q. How do reaction conditions influence the polymerization efficiency of spiro-dioxaborolane monomers?
Polymerization efficiency depends on:
- Catalyst Loading: Pd(PPh₃)₄ at 5 mol% is standard, but lower amounts may reduce side reactions.
- Solvent Polarity: Biphasic systems (toluene/water/n-butanol) enhance solubility of boronate esters and prevent premature precipitation .
- Monomer Stoichiometry: A 1.1:1 molar ratio of boronate ester to dibromo-comonomer limits chain length and avoids insoluble high-Mn polymers .
- Temperature: Prolonged heating (72 hours at 120°C) ensures complete coupling but risks thermal degradation; lower temperatures (e.g., 80°C) may require longer reaction times .
Q. What strategies address conflicting data in photophysical studies of spiro-dioxaborolane copolymers?
Contradictions in photophysical properties (e.g., fluorescence quenching vs. enhancement) may arise from:
- Structural Defects: Incomplete coupling introduces trap states, reducing quantum yield. Purification via Soxhlet extraction or column chromatography minimizes this .
- Solvent Effects: Polar solvents stabilize charge-transfer states, altering emission spectra. Comparative studies in toluene vs. THF are recommended .
- Aggregation: Spiro-fluorene-xanthene derivatives exhibit aggregation-induced emission (AIE). Dynamic light scattering (DLS) or TEM can verify nanostructure formation .
Q. How does the spiro-fluorene-xanthene core impact electronic properties in optoelectronic applications?
The spiro-structure induces:
- Rigidity: Reduces intramolecular rotation, enhancing fluorescence stability .
- Extended π-Conjugation: The fused xanthene-fluorene system lowers bandgap (e.g., ~2.3 eV) compared to non-spiro analogs, enabling visible-light absorption .
- Electron-Deficient Character: The dioxaborolane group facilitates electron-withdrawing effects, improving charge transport in organic semiconductors .
Methodological Notes
- Synthetic Optimization: For reproducibility, pre-dry solvents (e.g., THF over Na/benzophenone) and use Schlenk-line techniques to exclude moisture .
- Data Validation: Cross-reference NMR with computational simulations (e.g., DFT) to resolve ambiguities in spiro-structural assignments .
- Safety Protocols: Handle pinacolborane derivatives under inert atmosphere (N₂/Ar) due to moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
